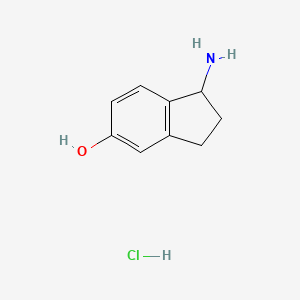

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Description

1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: N/A; Molecular formula: C₉H₁₂ClNO) is a bicyclic amine derivative featuring a hydroxyl group at the 5-position of the indene scaffold and an amino group at the 1-position. The compound is often synthesized via hydrolysis of ester precursors (e.g., methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate) under acidic conditions, as demonstrated by an 98% yield achieved through refluxing with aqueous HCl . Its molecular structure (SMILES: C1CC2=C(C1N)C=CC(=C2)O) includes a fused bicyclic system, which confers rigidity and influences its pharmacodynamic properties . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H |

InChI Key |

LBXNDTMYJFQSDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Oximation and Reduction Route

A common and efficient method involves the conversion of 5-hydroxy-indan-1-one to its oxime, followed by reduction to the amine:

Step 1: Oximation

The ketone group of 5-hydroxy-indan-1-one is reacted with hydroxylamine to form the corresponding oxime. This step is typically carried out under mild acidic or neutral conditions to avoid side reactions.Step 2: Reduction

The oxime intermediate is then reduced to 1-amino-2,3-dihydro-1H-inden-5-ol using catalytic hydrogenation (e.g., Pd-C catalyst under hydrogen atmosphere) or chemical reductants such as sodium cyanoborohydride (NaCNBH3) in the presence of ammonium acetate. This reductive amination step selectively converts the oxime to the amine without affecting the hydroxyl group.Step 3: Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving compound stability and solubility.

This method is supported by patent literature describing similar indanyl amine syntheses, where oximation followed by reduction is a key step for preparing aminoindan derivatives.

Reductive Amination of Indanone

An alternative approach involves direct reductive amination of 5-hydroxy-indan-1-one:

- The ketone is reacted with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.

- This one-pot reaction converts the ketone directly to the amine, preserving the hydroxyl group.

- The product is then isolated as the hydrochloride salt.

This method is advantageous for its simplicity and fewer purification steps and is described in synthetic protocols for related methoxy-substituted indan-1-amines.

Research Findings and Optimization

Yield and Purity

- The oximation-reduction route typically achieves moderate to high yields (40-70%) depending on reaction conditions and purification methods.

- Catalytic hydrogenation provides cleaner conversion with fewer side products compared to chemical reductants.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

Scale-Up Considerations

- The use of inexpensive starting materials such as ninhydrin derivatives has been explored for economical large-scale synthesis of aminoindans.

- Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical to maximize yield and minimize impurities.

- Purification schemes often involve crystallization of the hydrochloride salt to achieve high purity suitable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Oximation + Catalytic Reduction | Ketone → Oxime → Hydrogenation to Amine | High selectivity, clean reaction | Requires catalyst and H2 gas | 50-70 |

| Reductive Amination | Ketone + NH3 + NaCNBH3 → Amine | One-pot, fewer steps | Possible side reactions if not controlled | 40-60 |

| Friedel-Crafts + Baeyer-Villiger | Acylation → Oxidation → Hydrolysis | Regioselective hydroxylation | Multi-step, longer synthesis | 30-50 |

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to remove the hydroxyl group, yielding a fully saturated amine.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Oxidation: Indanone derivatives

Reduction: Saturated amines

Substitution: Amides, secondary amines

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Synthesis

1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride serves as a crucial intermediate in synthesizing potential therapeutic agents. Its structural properties enable the development of compounds targeting neurological disorders such as Alzheimer's and Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests promising therapeutic benefits in these areas.

Case Study: Neuroprotective Effects

Research has indicated that analogs of this compound can inhibit monoamine oxidase B, an enzyme linked to neurodegenerative processes. A study demonstrated that derivatives exhibited significant neuroprotective effects, making them potential candidates for new treatments for neurodegenerative conditions.

Biological Studies

Enzyme Inhibition and Receptor Binding

Due to its structural similarity to neurotransmitters, 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is utilized in biological studies to investigate enzyme inhibition and receptor binding. The compound's amino and hydroxyl groups facilitate interactions with active sites on proteins, leading to modulation of biological activity.

Chemical Biology

Molecular Probes Design

In chemical biology, this compound is employed to design molecular probes for imaging and diagnostic purposes. Its unique structure allows for specific interactions with biological targets, enhancing the efficacy of imaging techniques.

Industrial Applications

Development of Novel Materials

The compound is also explored for its potential in developing novel materials with specific electronic and optical properties. This application is particularly relevant in the fields of organic electronics and photonics.

Pharmacological Potential

Antioxidant Activity

Research has shown that derivatives of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-amino-2,3-dihydro-1H-indene | 25 | |

| Other Dihydroindene Derivative A | 30 | |

| Other Dihydroindene Derivative B | 20 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated extensively. Compounds with similar structures have shown efficacy in reducing inflammation markers both in vitro and in vivo.

Case Study Example: Inhibition of Cytokines

In a controlled study involving a murine model of arthritis, 1-amino-2,3-dihydro-1H-indene was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels, suggesting therapeutic potential for inflammatory diseases.

The following table summarizes the biological activities of 1-amino-2,3-dihydro-1H-indene compared to related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 1-amino-2,3-dihydro-1H-indene | Potential antidepressant; neuroprotective | Chiral configuration enhances binding specificity |

| (3S)-3-amino-2,3-dihydro-1H-indene hydrochloride | Different receptor interactions | Enantiomer with distinct biological effects |

| 3-amino-2,3-dihydro-1H-indene | Anticancer properties | Oxidized form with different reactivity |

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-inden-5-ol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to methyl esters (e.g., ) or halogenated analogs (e.g., 5-IAI) .

- Lipophilicity : Methyl or ethyl esters (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration.

- Stability : Halogenated derivatives (e.g., 5-bromo in ) may exhibit greater metabolic stability due to reduced oxidative susceptibility.

Key Findings and Implications

Substituent Impact : The position and nature of substituents (e.g., -OH, -I, -COOCH₃) dictate solubility, receptor affinity, and metabolic stability.

Synthetic Accessibility : Halogenation and alkylation steps (e.g., ) add complexity but enable tailored bioactivity.

Pharmacological Potential: Amino-indenol derivatives are promising scaffolds for CNS-targeted drug discovery due to their rigid bicyclic structure.

Biological Activity

1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride features an indane skeleton, which is a bicyclic structure comprising a benzene ring fused with a cyclopentane ring. The compound has both an amino group and a hydroxyl group, enhancing its chemical reactivity and biological interactions. Its molecular formula is C₉H₁₃ClN₁O, with a molecular weight of approximately 185.65 g/mol.

The biological activity of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The amino group facilitates hydrogen bonding with active site residues of enzymes, while the hydroxyl group can engage in electrostatic interactions. This dual functionality allows the compound to modulate enzyme activity effectively.

- Receptor Binding : The structural characteristics enable the compound to bind to specific receptors, influencing signaling pathways that may lead to therapeutic effects such as anti-inflammatory and analgesic properties.

Enzyme Inhibition

Research indicates that 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride can inhibit key enzymes involved in various biochemical pathways. The compound's interactions with enzymes are crucial for its potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride against several cancer cell lines. The following table summarizes the cytotoxic activity observed:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 10.5 | Induces apoptosis via cell cycle arrest |

| MCF-7 (Breast Cancer) | 12.0 | G0/G1 phase arrest and apoptosis induction |

| HeLa (Cervical Cancer) | 11.5 | Modulates p53-independent pathways |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in a murine model of inflammation. The compound was administered at varying dosages, and the following outcomes were observed:

- Reduction in Inflammatory Markers : Significant decreases in TNF-alpha and IL-6 levels were noted.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to controls.

These findings support the therapeutic potential of this compound in managing inflammatory conditions.

Case Study 2: Neurological Applications

In another study focusing on neurological disorders, 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride was evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. Key observations included:

- Cell Viability : Enhanced cell survival rates were recorded in neuronal cultures treated with the compound.

- Mechanistic Insights : The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

This suggests its potential utility in developing treatments for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.